![molecular formula C19H33N3O2S B14445643 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione CAS No. 74038-64-5](/img/structure/B14445643.png)
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylaminoethyl group, and a thiolan-3-yl group attached to an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the imidazolidine-2,4-dione core with a diethylaminoethyl halide in the presence of a base.
Incorporation of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors or enzymes, while the thiolan-3-yl group may participate in redox reactions. The imidazolidine-2,4-dione core can act as a scaffold, providing structural stability and facilitating interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexyl-3-[2-(dimethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione: Similar structure but with different substituents on the imidazolidine core.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group provides hydrophobic interactions, while the diethylaminoethyl group offers potential for ionic interactions. The thiolan-3-yl group adds redox activity, making this compound versatile for various applications.
Propriétés
Numéro CAS |
74038-64-5 |
|---|---|
Formule moléculaire |
C19H33N3O2S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
5-cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H33N3O2S/c1-3-21(4-2)11-12-22-17(23)19(20-18(22)24,16-10-13-25-14-16)15-8-6-5-7-9-15/h15-16H,3-14H2,1-2H3,(H,20,24) |
Clé InChI |
NZNXEZOJTKSQKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


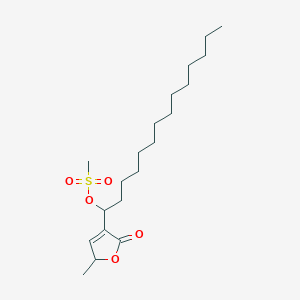
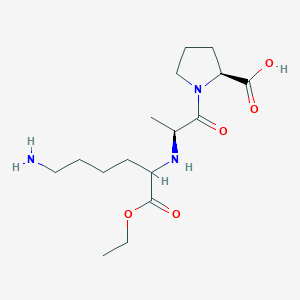

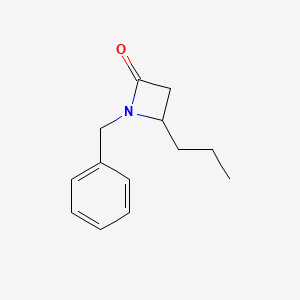

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
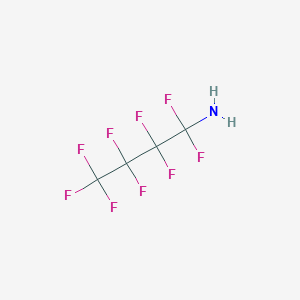



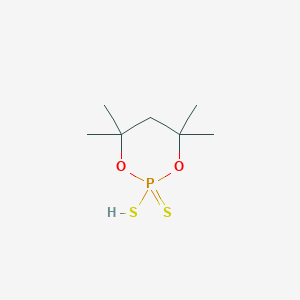
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

phosphane](/img/structure/B14445631.png)
